Vilazodone - 163521-12-8

Vilazodone

Catalog Number: EVT-253761
CAS Number: 163521-12-8
Molecular Formula: C26H27N5O2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vilazodone hydrochloride is a dual-acting serotonergic agent classified as a serotonin reuptake inhibitor (SRI) and a 5-HT1A receptor partial agonist. [] It belongs to the benzofurans chemical class. [] In scientific research, Vilazodone serves as a valuable tool for investigating the complexities of the serotonergic system, particularly its role in mood regulation, anxiety, and related neurological processes. []

Molecular Structure Analysis

Vilazodone hydrochloride, with the chemical formula C26H27N5O2.HCl, features a benzofuran core structure. Attached to this core are a piperazine ring substituted with a butyl chain ending in a 5-cyanoindole moiety, and a carboxamide group. This specific arrangement of functional groups is crucial for its interactions with biological targets, particularly the serotonin transporter and the 5-HT1A receptor. [, ]

Future Directions
  • Optimizing Treatment Strategies: Exploring personalized medicine approaches by identifying genetic biomarkers that predict treatment response and side effects to Vilazodone. [, ]

  • Investigating Long-Term Effects: Conducting studies to assess the long-term efficacy, safety, and tolerability of Vilazodone in treating depression and anxiety disorders. []

  • Developing Novel Formulations: Researching new Vilazodone formulations with enhanced pharmacokinetic properties to potentially improve treatment outcomes. []

  • Uncovering Molecular Mechanisms: Delving deeper into the molecular mechanisms underlying Vilazodone's dual action on SERT and 5-HT1A receptors using computational modeling and structural biology techniques. []

  • Exploring New Therapeutic Applications: Investigating the potential therapeutic benefits of Vilazodone in other psychiatric and neurological disorders beyond depression and anxiety. []

Citalopram

Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for the treatment of MDD []. Like vilazodone, it works by increasing serotonin levels in the brain [].

Relevance: Citalopram serves as a relevant comparator to vilazodone in several studies [, , ]. These studies aim to compare the efficacy, tolerability, and safety profile of the two drugs in treating MDD. While both drugs primarily act on the serotonin system, they differ in their pharmacological profiles. Vilazodone possesses the additional characteristic of 5-HT1A receptor partial agonism, which may contribute to a faster onset of action and a potentially more favorable side effect profile compared to citalopram [, ].

Escitalopram

Compound Description: Escitalopram, the S‐enantiomer of citalopram, is another SSRI used to treat depression [, ]. It is known for its efficacy in MDD treatment but can be associated with side effects like sexual dysfunction and weight gain [].

Relevance: Several studies directly compare escitalopram to vilazodone, investigating potential advantages of vilazodone, including a faster onset of action, reduced sexual side effects, and less weight gain [, , ].

Fluoxetine

Compound Description: Fluoxetine is an SSRI widely used in treating depression [, ]. Like other SSRIs, it can induce side effects such as sexual dysfunction, a key consideration when comparing it to vilazodone [].

Relevance: Fluoxetine serves as an active comparator to vilazodone in studies evaluating the efficacy and side effect profile, particularly regarding sexual dysfunction [, ].

Paroxetine

Compound Description: Paroxetine, an SSRI, is recognized for its antidepressant properties but also for its potential to cause sexual dysfunction [].

Relevance: Paroxetine is included in studies comparing the effects of different antidepressants on sexual function, alongside vilazodone []. These studies aim to assess if vilazodone's dual mechanism of action translates to a lower incidence of sexual side effects compared to traditional SSRIs like paroxetine.

Sertraline

Compound Description: Sertraline, an SSRI, is a commonly prescribed antidepressant that, like other drugs in its class, can potentially cause sexual side effects [].

Relevance: Researchers compare vilazodone to sertraline in studies evaluating their effectiveness and side effect profiles, with a particular focus on the incidence of sexual dysfunction [].

Buspirone

Compound Description: Buspirone is a non-benzodiazepine anxiolytic drug that acts as a 5-HT1A receptor partial agonist [, ].

Relevance: While buspirone is not structurally similar to vilazodone, it is functionally relevant due to its shared 5-HT1A receptor partial agonism. Buspirone is often used as an adjunctive therapy with SSRIs to enhance their efficacy and potentially accelerate the onset of action []. This shared pharmacological action at the 5-HT1A receptor highlights one of the mechanisms by which vilazodone is thought to exert its therapeutic effect in MDD [, ].

Lubiprostone

Compound Description: Lubiprostone is a medication used to treat Irritable Bowel Syndrome with constipation (IBS-C) []. It acts locally in the gut to increase fluid secretion, aiding in bowel movements.

Relevance: Lubiprostone's relevance to vilazodone is through a specific case study []. The patient in this case presented with both depression and IBS-C. While lubiprostone addressed the IBS-C symptoms, it was the introduction of vilazodone that effectively managed both the depression and the remaining GI symptoms. This case suggests vilazodone's potential to alleviate certain GI symptoms, possibly due to its action on 5-HT4 receptors found in the GI tract [].

Synthesis Analysis

The synthesis of vilazodone has been explored through various methods, with notable approaches including:

  1. First Method: This method involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate in the presence of potassium carbonate, leading to the formation of 5-nitrobenzofuran-2-carboxylic acid through hydrolysis. Subsequent steps include converting this compound into 5-nitrobenzofuran-2-carboxamide by reacting it with isobutyl chloroformate, followed by reduction to yield 5-aminobenzofuran-2-carboxamide. The final cyclization with bis(2-chloroethyl)amine produces vilazodone .
  2. Second Method: This approach utilizes 5-nitrobenzofuran-2-ethyl formate as a starting material, which undergoes cyclization with bis(2-chloroethyl)amine and subsequent reactions to yield vilazodone. This method has been noted for its increased complexity and cost due to multiple reaction steps .
  3. Improved Method: A more recent synthesis route has been developed that simplifies the process by reducing the number of steps while maintaining high yields and purity. This method involves direct conversion from ester to amide in the presence of ammonia sources, enhancing commercial viability .
Chemical Reactions Analysis

Vilazodone undergoes several chemical reactions during its synthesis, including:

  • Esterification: The conversion of carboxylic acids to esters using alcohols in the presence of acid catalysts.
  • Amidation: The transformation of esters into amides through reaction with ammonia or amine sources.
  • Reduction: The reduction of nitro groups to amines using reducing agents like sodium hydrosulfite.
  • Cyclization: Formation of cyclic structures from linear precursors, crucial for establishing the piperazine ring in vilazodone.

These reactions are critical for constructing the complex structure of vilazodone while ensuring high yields and purity.

Mechanism of Action

Vilazodone's mechanism involves two primary actions:

  1. Selective Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin at synaptic clefts, vilazodone increases serotonin availability in the brain, which is essential for mood regulation.
  2. Partial Agonism at 5-HT1A Receptors: This action enhances serotonergic neurotransmission while potentially reducing some common side effects associated with full agonists or pure reuptake inhibitors.

Studies indicate that these combined actions may contribute to improved efficacy in treating major depressive disorder compared to traditional selective serotonin reuptake inhibitors .

Physical and Chemical Properties Analysis

Vilazodone exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 160°C.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; sparingly soluble in water.
  • Stability: The hydrochloride salt form is more stable than the free base, which enhances its pharmaceutical application.

These properties are significant for formulation development and influence how vilazodone is administered in clinical settings.

Applications

Vilazodone is primarily indicated for:

  • Major Depressive Disorder: It has demonstrated efficacy in alleviating symptoms associated with depression.

Recent studies have also explored its potential applications in combination therapies, particularly in developing vilazodone-tacrine hybrids aimed at treating depression accompanied by cognitive impairments . These hybrids leverage vilazodone's serotonergic activity alongside cholinesterase inhibition, targeting multiple pathways involved in mood regulation and cognitive function.

Synthesis and Structural Optimization of Vilazodone

Multi-Step Synthetic Pathways and Key Intermediates

Vilazodone synthesis employs convergent routes integrating benzofuran and indole moieties. The primary pathway (Patent CN103159749A) initiates with 5-nitrosalicylaldehyde, reacting with ethyl bromoacetate under potassium carbonate catalysis to form ethyl 5-nitrobenzofuran-2-carboxylate. Hydrolysis yields 5-nitrobenzofuran-2-carboxylic acid, followed by amidation with isobutyl chloroformate/aqueous ammonia to generate 5-nitrobenzofuran-2-carboxamide. Critical reduction using sodium hydrosulfite (vat powder) produces 5-aminobenzofuran-2-carboxamide—a novel intermediate first disclosed in this route [1]. Cyclization with bis(2-chloroethyl)amine under alkaline conditions forms 5-(piperazin-1-yl)benzofuran-2-carboxamide, which couples with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to yield vilazodone [1] [8].

An alternative approach (ScienceDirect) uses 5-cyanoindole in Friedel-Crafts acylation with 4-chlorobutyryl chloride, catalyzed by isobutyl-AlCl₂. Selective deoxygenation of the ketone intermediate with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) furnishes 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [2]. Parallel synthesis of the benzofuran segment starts from ethyl 5-nitrobenzofuran-2-carboxylate, reduced to the amine via Pd/C hydrogenation, then cyclized with bis(2-chloroethyl)ammonium chloride [2].

Table 1: Key Intermediates in Vilazodone Synthesis

IntermediateRoleSynthetic Step
5-Nitrobenzofuran-2-carboxamideBenzofuran precursorAmidation of carboxylic acid
5-Aminobenzofuran-2-carboxamideCyclization precursorNitro reduction
3-(4-Chlorobutyl)-1H-indole-5-carbonitrileIndole alkylating agentFriedel-Crafts acylation/deoxygenation
5-(Piperazin-1-yl)benzofuran-2-carboxamideCoupling componentCyclization with bis(2-chloroethyl)amine

Catalytic Systems for Selective Deoxygenation and Acylation

Nitro Reduction Catalysis: Conventional hydrogenation (Pd/C or Raney Ni) risks over-reduction of sensitive groups. Sodium hydrosulfite (Na₂S₂O₄) enables chemoselective reduction of 5-nitrobenzofuran-2-carboxamide in aqueous ethanol at ambient conditions, preserving the carboxamide functionality with >90% yield [1] [7]. For indole intermediates, catalytic transfer hydrogenation with ammonium formate/Pd-C avoids high-pressure equipment [8].

Friedel-Crafts Acylation: Lewis acids like AlCl₃ or BF₃ catalyze 4-chlorobutyryl chloride coupling at the indole C3 position. However, selectivity challenges arise due to competing N-acylation. Optimized protocols use isobutyl-AlCl₂ complexes to suppress side reactions, achieving 85% regioselectivity for the target ketone [2] [8].

Cyclization Catalysis: Piperazine ring formation from 5-aminobenzofuran-2-carboxamide employs alkalis (K₂CO₃ or NaHCO₃) in butanol at 110°C. Microwave-assisted cyclization reduces reaction time from 24 hours to 2 hours while improving yields by 15–20% [7] [8].

Scalable Production Methodologies and Process Refinement

Industrial-scale synthesis prioritizes cost, safety, and purity. Key refinements include:

  • Hydrazone Intermediate Route: Replacing direct indole acylation with hydrazone formation increases overall yield to 56.2% (vs. 35% in prior routes). This method reduces purification steps and enables >2 kg/batch production with 99.93% HPLC purity [4].
  • Hazard Mitigation: Substituting borane (used in early deoxygenation) with Red-Al or NaBH₄/CF₃COOH systems eliminates pyrophoric risks [2] [4].
  • Particle Engineering: Micronization of vilazodone hydrochloride to d(0.5) ≥20 µm ensures uniform dissolution in solid dosages [3] [6].
  • Solvent Optimization: Switching dichloromethane to ethanol/water mixtures in amidation reduces environmental toxicity [1] [7].

Table 2: Catalytic Systems for Critical Vilazodone Synthesis Steps

ReactionCatalyst/ReagentConditionsYieldSelectivity
Nitro reductionNa₂S₂O₄H₂O/EtOH, 25°C92–95%>99%
Friedel-Crafts acylationiBu-AlCl₂CH₂Cl₂, 0°C to reflux85%8:1 (C3 vs. N1)
Piperazine cyclizationK₂CO₃ (microwave)n-BuOH, 150°C78%N/A
Final couplingNaHCO₃/KIDMF, 100°C90%N/A

Patent Landscape for Novel Derivative Synthesis

Vilazodone’s patent coverage spans polymorphs, salts, and formulation technologies. Polymorph patents (e.g., US7834020, US8193195) protect Forms I–XV of vilazodone hydrochloride, with claims covering crystallization solvents (e.g., ethanol/acetone mixtures) and thermal profiles [5] [10]. Key derivative patents include:

  • Prodrug Strategies: CN104116741A details phosphate esters of vilazodone with enhanced aqueous solubility [6].
  • Crystalline Form Optimizations: EP3360542A1 claims tablet formulations incorporating vilazodone Form IV with crospovidone disintegrants, improving hardness (>140 N for 40 mg tablets) and dissolution [3].
  • Synergistic Combinations: US8673921 covers vilazodone analogues fused with SSRIs (e.g., fluoxetine derivatives) for dual serotonin reuptake/5-HT1A agonism [10].

Generic entry accelerated post-2023 due to patent expirations:

  • Core compound patents (e.g., US5532241) expired in 2014.
  • Polymorph protections (e.g., US8193195) lapsed in 2022–2023 [5] [10].
  • Paragraph IV certifications by generics (e.g., Accord Healthcare) enabled early regulatory submissions, with exclusivity ending July 31, 2023 [10].

Table 3: Vilazodone Patent Milestones and Genericization

Patent NumberFocusExpirationGeneric Impact
US5532241Piperazine derivativesSep 2014First generic entry trigger
US7834020Polymorphs (Forms I–XV)Jun/Dec 2022Enabled generic tablet formulations
US8673921Crystalline optimizationJun 2022Covered high-yield synthesis
US8193195Stabilized hydrochloride saltDec 2022Delayed generic API production

Properties

CAS Number

163521-12-8

Product Name

Vilazodone

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)

InChI Key

SGEGOXDYSFKCPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N

Solubility

1.23e-01 g/L

Synonyms

2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-, hydrochloride (1:1)
5-(4-(4-(5-cyano-3-indolyl)butyl)-1-piperazinyl)benzofuran-2-carboxamide
68843, EMD
EMB 68843
EMB-68843
EMB68843
EMD 68843
HCl, Vilazodone
Hydrochloride, Vilazodone
Viibryd
vilazodone
Vilazodone HCl
vilazodone hydrochloride

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.